molecular formula C25H33NO3 B025513 Aurachin A CAS No. 108354-15-0

Aurachin A

Cat. No. B025513
M. Wt: 395.5 g/mol
InChI Key: ZEUIHPOXFICJIT-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aurachin A is a natural product that has been recently discovered and has shown promising results in scientific research. It is a secondary metabolite produced by Streptomyces species, and it belongs to the class of polyketide macrolides. This compound has attracted the attention of researchers due to its potential application in various fields, including medicine, agriculture, and biotechnology.

Scientific Research Applications

Biosynthesis and Biochemical Properties

Aurachin A is one of the main members of the aurachin family of secondary metabolites, produced by the myxobacterium Stigmatella aurantiaca. These compounds are isoprenoid quinoline alkaloids classified into types based on the position of the farnesyl residue. The biosynthesis of aurachins, including aurachin A, involves several genes coding for tailoring enzymes (Pistorius, Li, Sandmann, & Müller, 2011). Additionally, the membrane-bound farnesyltransferase AuaA from Stigmatella aurantiaca catalyzes the prenylation of 2‐methyl‐4‐hydroxyquinoline, a crucial step in aurachin biosynthesis (Stec, Pistorius, Müller, & Li, 2011).

Antibacterial and Antifungal Activities

Aurachins, including aurachin A, are known for their inhibitory effects on Gram-positive bacteria and some yeasts and molds. They operate by blocking NADH oxidation in beef heart submitochondrial particles (Kunze, Höfle, & Reichenbach, 1987).

Inhibition of Electron Transport Chain

Aurachin A acts as a potent inhibitor in the electron transport chain. It disrupts the function of menaquinone biosynthesis and the bacterial electron transport, showing promise in the development of antimicrobial agents, especially against nonreplicating Mycobacterium tuberculosis (Debnath, Siricilla, Wan, Crick, Lenaerts, Franzblau, & Kurosu, 2012).

Mitochondrial Respiration Inhibition

Aurachins, including aurachin A, have been shown to inhibit mitochondrial respiration. They function as inhibitors of various cytochrome complexes, highlighting their potential in antiparasitic and cytotoxic applications (Li, Herrmann, Zang, Grellier, Prado, Müller, & Nay, 2013).

Inhibitory Action on Photosynthetic Electron Flow

Aurachin A demonstrates inhibitory effects on photosynthetic electron flow through Photosystem II and the Cytochrome b6/f-Complex. Its mechanism of action resembles that of other Photosystem II herbicides, suggesting a potential role in agricultural applications (Oettmeier, Dostatni, Majewski, Höfle, Fecker, Kunze, & Reichenbach, 1990).

Novel Biosynthetic Transformations

The biosynthesis of aurachin derivatives includes unique chemical reactions, such as a pinacol rearrangement, which is unprecedented in secondary metabolite biosynthesis. This highlights the intricate natural synthesis mechanisms of aurachin A (Katsuyama, Harmrolfs, Pistorius, Li, & Müller, 2012).

properties

CAS RN

108354-15-0

Product Name

Aurachin A

Molecular Formula

C25H33NO3

Molecular Weight

395.5 g/mol

IUPAC Name

(5E)-6,10-dimethyl-2-(4-methyl-5-oxido-1,2-dihydrofuro[2,3-c]quinolin-5-ium-2-yl)undeca-5,9-dien-2-ol

InChI

InChI=1S/C25H33NO3/c1-17(2)10-8-11-18(3)12-9-15-25(5,27)23-16-21-20-13-6-7-14-22(20)26(28)19(4)24(21)29-23/h6-7,10,12-14,23,27H,8-9,11,15-16H2,1-5H3/b18-12+

InChI Key

ZEUIHPOXFICJIT-LDADJPATSA-N

Isomeric SMILES

CC1=[N+](C2=CC=CC=C2C3=C1OC(C3)C(C)(CC/C=C(\C)/CCC=C(C)C)O)[O-]

SMILES

CC1=[N+](C2=CC=CC=C2C3=C1OC(C3)C(C)(CCC=C(C)CCC=C(C)C)O)[O-]

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C3=C1OC(C3)C(C)(CCC=C(C)CCC=C(C)C)O)[O-]

synonyms

aurachin A
aurachin-A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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